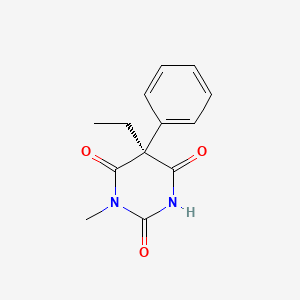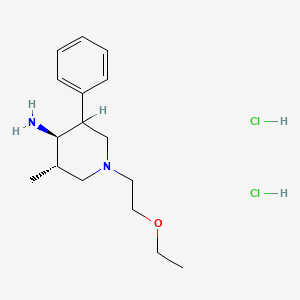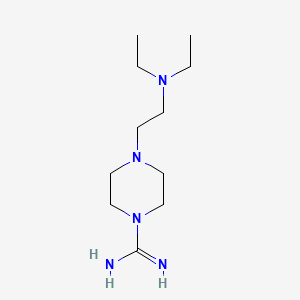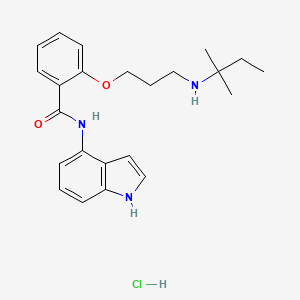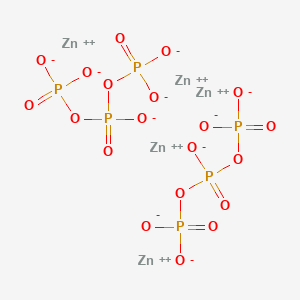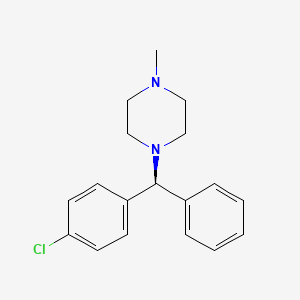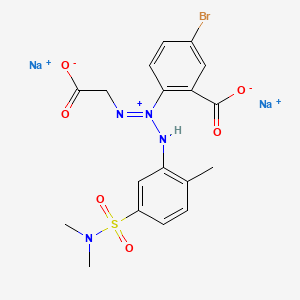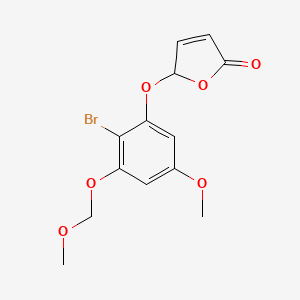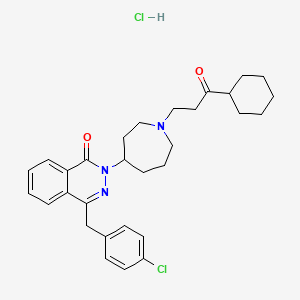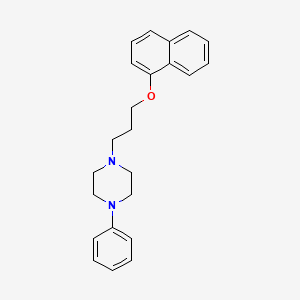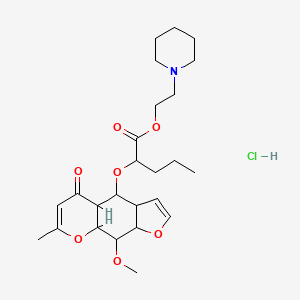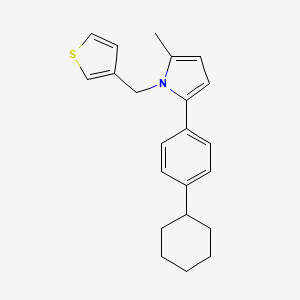
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)-: is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a cyclohexylphenyl group, a methyl group, and a thienylmethyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For example, the reaction between a substituted aniline and a diketone can lead to the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2-phenyl-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-methylphenyl)-5-methyl-1-(3-thienylmethyl)-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(2-thienylmethyl)-
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-(3-thienylmethyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91306-89-7 |
|---|---|
Molecular Formula |
C22H25NS |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)-5-methyl-1-(thiophen-3-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H25NS/c1-17-7-12-22(23(17)15-18-13-14-24-16-18)21-10-8-20(9-11-21)19-5-3-2-4-6-19/h7-14,16,19H,2-6,15H2,1H3 |
InChI Key |
WBDPQWLRZZSNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CSC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


